DL-Tartaric acid

Description

Tartaric acid has been reported in Camellia sinensis, Catunaregam spinosa, and other organisms with data available.

Tartaric acid is a white crystalline organic acid. It occurs naturally in many plants, particularly grapes and tamarinds, and is one of the main acids found in wine. It is added to other foods to give a sour taste, and is used as an antioxidant. Salts of tartaric acid are known as tartrates. It is a dihydroxy derivative of dicarboxylic acid. Tartaric acid is a muscle toxin, which works by inhibiting the production of malic acid, and in high doses causes paralysis and death. The minimum recorded fatal dose for a human is about 12 grams. In spite of that, it is included in many foods, especially sour-tasting sweets. As a food additive, tartaric acid is used as an antioxidant with E number E334, tartrates are other additives serving as antioxidants or emulsifiers. Naturally-occurring tartaric acid is chiral, meaning that it has molecules that are non-superimposable on their mirror-images. It is a useful raw material in organic chemistry for the synthesis of other chiral molecules. The naturally occurring form of the acid is L-(+)-tartaric acid or dextrotartaric acid. The mirror-image (enantiomeric) form, levotartaric acid or D-(-)-tartaric acid, and the achiral form, mesotartaric acid, can be made artificially. Tartarate is believed to play a role in inhibiting kidney stone formation. Most tartarate that is consumed by humans is metabolized by bacteria in the gastrointestinal tract -- primarily in the large instestine. Only about 15-20% of consumed tartaric acid is secreted in the urine unchanged.

Structure

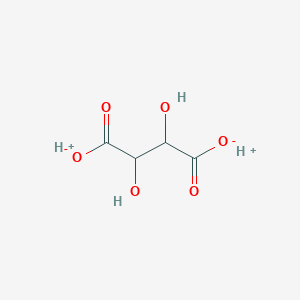

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJPZIEWOKRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031477 | |

| Record name | 2,3-Dihydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], WHITE CRYSTALLINE POWDER. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

210 °C c.c. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble) | |

| Record name | POTASSIUM ACID TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.984 @ 18 °C, Relative density (water = 1): 1.79 | |

| Record name | POTASSIUM ACID TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER, SLIGHTLY OPAQUE CRYSTALS | |

CAS No. |

526-83-0, 133-37-9, 87-69-4, 868-14-4 | |

| Record name | 2,3-Dihydroxybutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Tartaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tartaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanedioic acid, 2,3-dihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ACID TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

206 °C | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Historical Context and Fundamental Stereochemical Discoveries

Early Observations of Optical Activity and Chirality

In the early 19th century, the French physicist Jean-Baptiste Biot laid the groundwork for understanding optical activity. purdue.edulibretexts.orgpressbooks.pub In 1815, he discovered that certain organic substances, including a solution of tartaric acid, could rotate the plane of polarized light. pressbooks.pubconcordia.ca This phenomenon, termed optical activity, was a crucial observation. purdue.edulibretexts.org Biot noted that some substances rotated light clockwise (dextrorotatory) while others rotated it counter-clockwise (levorotatory). purdue.edupressbooks.pub His experiments in 1832 with tartaric acid derived from wine tartar specifically showed it to be dextrorotatory. libretexts.orglibretexts.orglibretexts.org Biot concluded that this property was inherent to the molecules themselves, a concept he termed "molecular dissymmetry." libretexts.orglibretexts.org

Building on Biot's findings, Louis Pasteur's research in the mid-19th century provided a monumental leap in understanding the nature of chirality. libretexts.orglibretexts.org In 1848, while studying the salts of tartaric acid, Pasteur observed something peculiar about a form known as "racemic acid" (now known as DL-tartaric acid). libretexts.orgwikipedia.org While a solution of natural tartaric acid was optically active, racemic acid was not. libretexts.orglibretexts.orgbiography.com

Pasteur meticulously examined the crystals of sodium ammonium (B1175870) tartrate. He noticed that the salt of natural tartaric acid formed hemihedral (chiral) crystals that were all identical. jocpr.com In contrast, the salt of racemic acid, when crystallized under specific conditions, produced a mixture of two distinct types of crystals that were mirror images of each other. libretexts.orglibretexts.org With the aid of tweezers, Pasteur painstakingly separated these "right-handed" and "left-handed" crystals. libretexts.orglibretexts.org

When he dissolved each type of crystal in water, he made a remarkable discovery: the solution of the "right-handed" crystals was dextrorotatory, identical to the natural tartaric acid Biot had studied. libretexts.orglibretexts.org The solution of the "left-handed" crystals was levorotatory, rotating polarized light to the same degree but in the opposite direction. libretexts.orglibretexts.org He also concluded that the racemic acid was optically inactive because it was an equal mixture of these two opposing, optically active molecules, with their effects cancelling each other out. libretexts.orglibretexts.org This experiment marked the first-ever resolution of a racemic mixture and laid the foundation for the field of stereochemistry. libretexts.orglibretexts.orgwikipedia.org Pasteur correctly hypothesized that the different optical activities were due to the three-dimensional, asymmetric arrangement of the atoms within the molecules themselves. libretexts.orgadvancedsciencenews.com

Isomeric Forms and Chiral Purity

Tartaric acid (C₄H₆O₆) has two chiral centers, leading to the existence of several stereoisomers. chemcess.combyjus.com

Dextrotartaric Acid, Levotartaric Acid, and Mesotartaric Acid as Stereoisomers

The three primary stereoisomers of tartaric acid are:

Dextrotartaric acid (L-(+)-tartaric acid): This is the naturally occurring and most common form of tartaric acid, found in grapes and other fruits. wikipedia.orgatamanchemicals.com It is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise). libretexts.orgmasterorganicchemistry.com Its configuration is (2R, 3R). wikipedia.orgquora.com

Levotartaric acid (D-(-)-tartaric acid): This is the enantiomer of dextrotartaric acid, meaning it is its non-superimposable mirror image. chemcess.comquora.com It rotates plane-polarized light to the left (counter-clockwise) to an equal degree as the dextro form rotates it to the right. libretexts.orgmasterorganicchemistry.com Its configuration is (2S, 3S). wikipedia.orgquora.com

Mesotartaric acid: This is a diastereomer of the other two forms. jocpr.com It is optically inactive because it has an internal plane of symmetry, meaning the molecule is superposable on its mirror image. wikipedia.orgpw.live This internal compensation occurs because one chiral center effectively cancels out the optical rotation of the other. wikipedia.orgresearchgate.net It is an achiral compound despite having two chiral centers. wikipedia.orgquora.com

| Feature | Dextrotartaric Acid (L-(+)-tartaric acid) | Levotartaric Acid (D-(-)-tartaric acid) | Mesotartaric Acid |

| Configuration | (2R, 3R) | (2S, 3S) | (2R, 3S) or (2S, 3R) |

| Optical Activity | Dextrorotatory (+) | Levorotatory (-) | Inactive (Internal Compensation) |

| Relationship | Enantiomer of Levo form | Enantiomer of Dextro form | Diastereomer of Dextro/Levo forms |

| Chirality | Chiral | Chiral | Achiral (Meso) |

| Melting Point | ~170 °C | ~170 °C | ~140 °C (anhydrous) |

Racemic this compound: Composition and Significance

This compound, also known as racemic acid, is not a single stereoisomer but an equimolar (50:50) mixture of dextrotartaric and levotartaric acids. wikipedia.orgnumberanalytics.comwisdomlib.org Because it contains equal amounts of the two enantiomers, their equal and opposite optical rotations cancel each other out, resulting in a mixture that is optically inactive. libretexts.orglibretexts.org

Advanced Synthesis Methodologies and Pathways

Chemical Synthesis Routes

The chemical synthesis of DL-tartaric acid predominantly involves the oxidation of unsaturated C4 dicarboxylic acids, namely maleic acid and fumaric acid, or the racemization of its optically active isomers.

Oxidation of Maleic Acid and Fumaric Acid Precursors

The introduction of hydroxyl groups across the double bond of maleic or fumaric acid is a primary strategy for synthesizing tartaric acid. Various oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently.

The use of hydrogen peroxide as an oxidant, often in the presence of a metal salt catalyst, is a well-established method for producing this compound. google.com This process typically involves the epoxidation of maleic acid to form an epoxysuccinic acid intermediate, which is subsequently hydrolyzed to yield this compound. google.com

Tungsten-based catalysts, such as sodium tungstate (B81510) and tungstic acid, are frequently employed. googleapis.compw.edu.pl The reaction mechanism involves the formation of a pertungstic acid species from the reaction of the catalyst with hydrogen peroxide. google.com This species then epoxidizes maleic acid to cis-epoxysuccinic acid, which upon hydrolysis, yields this compound. google.com Molybdenum-based catalysts, like sodium molybdate, can also be used and exhibit similar reactivity. google.com Research has shown that modifying tungsten-zirconia catalysts with silica (B1680970) can enhance catalytic activity by promoting the formation of stable Lewis and Brønsted acid sites, which are crucial for the epoxidation and subsequent hydrolysis steps, respectively. researchgate.netcofc.edu

The reaction conditions, including temperature, reactant molar ratios, and catalyst concentration, are critical for optimizing the yield of this compound. Studies have indicated that a temperature of around 70°C and a molar excess of maleic acid to hydrogen peroxide can be favorable. google.com

Table 1: Catalysts and Intermediates in Hydrogen Peroxide Oxidation

| Precursor | Oxidant | Catalyst Examples | Intermediate | Final Product |

| Maleic Acid | Hydrogen Peroxide | Sodium Tungstate, Tungstic Acid, Sodium Molybdate, SiO2-modified WO3-ZrO2 | cis-Epoxysuccinic acid | This compound |

| Fumaric Acid | Hydrogen Peroxide | Osmium Tetroxide | Not specified | Racemic Tartaric Acid |

This table provides an overview of common components in the hydrogen peroxide oxidation pathway.

Potassium permanganate (B83412) is another effective oxidizing agent for the synthesis of tartaric acid from maleic and fumaric acid. The oxidation of fumaric acid with potassium permanganate yields racemic (DL-) tartaric acid. sciencemadness.org Conversely, the oxidation of maleic acid with a dilute alkaline solution of potassium permanganate primarily produces meso-tartaric acid. sciencemadness.org The stereochemical outcome of this reaction is a key differentiator between the two precursors.

An indirect route to this compound involves the initial oxidation of benzene (B151609). wikipedia.org Benzene can be oxidized to produce maleic acid and fumaric acid, which then serve as the direct precursors for the subsequent oxidation steps to form this compound, as described in the sections above. googleapis.comwikipedia.org This multi-step process integrates the production of the necessary C4 dicarboxylic acids from a basic aromatic hydrocarbon.

Racemization Techniques of Optically Active Isomers

This compound can be produced by the racemization of its optically active enantiomers, d-tartaric acid or l-tartaric acid. This is a crucial process, especially considering that d-tartaric acid is a byproduct of the resolution of synthetic this compound to obtain the naturally occurring l-tartaric acid. google.com

One established method involves heating d-tartaric acid with a small quantity of water at elevated temperatures, for instance, 175°C. orgsyn.org Another approach is to boil the optically active isomer with a concentrated alkaline solution, such as sodium hydroxide (B78521). orgsyn.org The racemization process can be influenced by the presence of meso-tartaric acid, which can be added to the reaction mixture to facilitate the conversion. google.com The resulting racemic mixture can then be separated to yield this compound.

Biocatalytic and Enzymatic Synthesis Approaches

In recent years, biocatalytic and enzymatic methods have gained prominence as sustainable alternatives to traditional chemical synthesis. These approaches often offer high selectivity and operate under milder reaction conditions.

A significant biocatalytic route involves the use of enzymes, specifically cis-epoxysuccinate hydrolase (CESH). chemicalbook.commdpi.com This enzyme catalyzes the enantioselective hydrolysis of cis-epoxysuccinate to produce either l(+)- or d(-)-tartaric acid with very high enantiomeric purity. mdpi.comnih.gov The cis-epoxysuccinate precursor is typically generated through the chemical epoxidation of maleic acid. chemicalbook.com This "semi-synthetic" or "hybrid" approach combines a chemical step with a biological one to achieve a highly specific product. niranbio.com Research has demonstrated that a 100% bioconversion rate of tartaric acid can be achieved from cis-epoxysuccinic acid disodium (B8443419) as a substrate in a laboratory setting. niranbio.com

Microbial fermentation is another powerful biocatalytic strategy. Various microorganisms can convert carbon sources like glucose and its derivatives into tartaric acid. chemicalbook.comniranbio.com For instance, engineered strains of Gluconobacter oxydans have been developed to produce tartaric semialdehyde, a precursor to tartaric acid, from glucose. nih.gov Furthermore, certain microorganisms, including species from the genera Pseudomonas, Cryptococcus, Tricosporon, and Klebsiella, have the ability to asymmetrically assimilate tartaric acid isomers. googleapis.com This characteristic can be exploited to resolve a racemic mixture of tartaric acid by selectively consuming one enantiomer, leaving the other in the culture broth. googleapis.com

Table 2: Biocatalytic and Enzymatic Synthesis of Tartaric Acid

| Approach | Key Biocatalyst/Microorganism | Substrate(s) | Product(s) |

| Enzymatic Hydrolysis | cis-Epoxysuccinate Hydrolase (CESH) | cis-Epoxysuccinate | l(+)- or d(-)-Tartaric Acid |

| Microbial Fermentation | Engineered Gluconobacter oxydans | Glucose | Tartaric Semialdehyde |

| Microbial Resolution | Pseudomonas, Cryptococcus, Tricosporon, Klebsiella spp. | This compound | d(-)-Tartaric Acid (by consuming L-form) |

This table summarizes key components of biocatalytic and enzymatic routes for tartaric acid production.

Enantioselective Production of L(+) and D(-) Tartaric Acids

The enantioselective synthesis of L(+)- and D(-)-tartaric acids has been effectively realized through the use of bacteria that exhibit cis-epoxysuccinate hydrolase (CESH) activity. mdpi.comnih.gov These microbial methods are often considered more straightforward and cost-effective for producing the individual enantiomers compared to chemical synthesis, which can result in a less soluble racemic product. mdpi.com

Application of cis-Epoxysuccinate Hydrolase (CESH) Activity

cis-Epoxysuccinate hydrolases (CESHs) are enzymes that catalyze the asymmetric hydrolysis of cis-epoxysuccinate to yield an enantiomerically pure tartrate. mdpi.com Bacteria possessing CESH activity were first identified in the 1970s, with the synthesis of L(+)-TA marking the first application of an epoxide hydrolase. mdpi.com CESHs are notable because their substrate is a small, mirror-symmetric, and highly hydrophilic molecule, and they produce products with exceptionally high enantiomeric purity, often approaching 100% enantiomeric excess. mdpi.comnih.govresearchgate.net

A variety of bacteria have been found to produce either CESH that yields L(+)-tartaric acid (CESH[L]) or D(-)-tartaric acid (CESH[D]). researchgate.net These bacteria are distributed across more than ten genera. researchgate.net Interestingly, bacteria with CESH[L] activity include both Gram-positive and Gram-negative species, whereas, to date, all identified species with CESH[D] activity are Gram-negative. researchgate.net

Catalytic Mechanisms of CESHs

The catalytic mechanisms of CESHs have been a subject of intense study. For CESH[L], recent structural studies have identified a catalytic triad (B1167595) of Asp-His-Glu. nih.gov An arginine residue provides a proton to the oxirane oxygen, which facilitates the opening of the epoxide ring. nih.gov The crystal structures of two CESH[L]s have been determined in various forms (ligand-free, product-complexed, and catalytic intermediate), revealing a specific binding mode for the mirror-symmetric substrate. nih.gov

For CESH[D], structural and mutagenesis analyses have revealed the presence of a zinc ion and key residues that are essential for the stereoselective catalytic reaction. rsc.org Homology modeling suggests that CESH[D] has a TIM barrel fold with a crucial metal ion for its activity. mdpi.com Unlike the classic epoxide hydrolases from the α/β-hydrolase fold superfamily which have an "Asp-His-Asp" catalytic triad, CESHs show no sequence similarity. sjtu.edu.cn

Whole Cell Catalysis and Enzyme Immobilization Strategies

Due to the often low stability of purified CESH enzymes, particularly CESH[L], whole-cell catalysis and enzyme immobilization are common strategies to enhance stability and reusability for industrial applications. mdpi.comresearchgate.netnih.gov

Whole-Cell Catalysis: Bacterial cells producing CESH are frequently used as whole-cell catalysts. nih.gov A significant drawback, however, is the low cell permeability for the substrate. nih.gov To address this, surface display systems have been developed where the CESH enzyme is anchored to the outer surface of the bacterial cell, thereby overcoming the permeability issue. nih.gov

Enzyme and Cell Immobilization: Immobilization techniques aim to improve the operational stability of the biocatalyst. mdpi.com Various carriers have been explored for immobilizing whole cells, including:

Gelatin beads mdpi.com

Pectate gel beads mdpi.com

κ-carrageenan mdpi.com

Sodium alginate-cellulose sulfate-poly(methylene-co-guanidine) capsules researchgate.net

| Immobilization Carrier/Method | Biocatalyst | Key Findings | Reference |

| κ-carrageenan | Nocardia tartaricans cells, recombinant E. coli cells | Excellent carrier for immobilization, leading to high efficiency and stability. | mdpi.com |

| Calcium pectate gel (CPG) | Nocardia tartaricans cells | Advantageous for preparing spherical particles with high activity and stability. | mdpi.com |

| Surface Display (InaPbN anchor) | CESH[L] in E. coli | Overcomes low cell permeability, resulting in higher total activity than intracellular expression. | nih.gov |

| Cellulose (with CBM fusion) | Recombinant CESH | Increased pH and temperature adaptability of the enzyme. | researchgate.net |

| Sodium alginate−cellulose sulfate (B86663)−poly(methylene-co-guanidine) capsules | Nocardia tartaricans cells | Two-fold increase in CES hydrolase activity and improved storage stability. | researchgate.net |

Metabolic Engineering for Precursor Synthesis (e.g., Tartaric Semialdehyde)

A promising green chemistry approach involves the microbial production of tartaric acid precursors from renewable biomass like glucose. nih.govnih.gov One key precursor is tartaric semialdehyde. nih.govnih.govresearchgate.net

Recent research has focused on developing engineered microbial cell factories for this purpose. nih.govnih.gov A notable example is the use of Gluconobacter oxydans, a bacterium known for its oxidative fermentation capabilities. nih.govnih.gov By employing metabolic engineering and a modular "Push-Pull" strategy, researchers have successfully engineered G. oxydans to produce tartaric semialdehyde from glucose. nih.govnih.gov

This was achieved by introducing a mutant transketolase (TKTA_M) from Escherichia coli that can catalyze the production of tartaric semialdehyde. nih.govresearchgate.net The engineered G. oxydans strain, under optimized conditions (pH 6.0 and 30°C), was able to produce significant quantities of tartaric semialdehyde. nih.govnih.gov Further process optimization in a controlled fermentation environment led to even higher yields and productivity. nih.govnih.gov

| Engineered Strain | Precursor | Substrate | Production Titer | Productivity | Reference |

| Gluconobacter oxydans T02 | Tartaric semialdehyde | Glucose | 48.88 ± 2.16 g/L | 1.018 g/L·h | nih.govnih.gov |

| Escherichia coli with TKTA_M | Tartaric semialdehyde | 5-keto-d-gluconate and ethanolaldehyde | 3.71 g (final yield) | N/A | researchgate.net |

Semi-Synthetic Routes Utilizing Epoxysuccinic Acid Hydrolase

Semi-synthetic methods combine chemical synthesis with biocatalysis to produce tartaric acid. niranbio.comchemicalbook.com A common route starts with maleic acid or maleic anhydride (B1165640). niranbio.comchemicalbook.com

The process typically involves two main steps:

Chemical Epoxidation: Maleic acid is chemically epoxidized to form cis-epoxysuccinic acid or its salt. This reaction often uses hydrogen peroxide as an oxidant and a catalyst such as a tungsten compound. niranbio.comgoogle.com

Enzymatic Hydrolysis: The resulting cis-epoxysuccinate is then hydrolyzed using an epoxysuccinic acid hydrolase (CESH) to produce tartaric acid. niranbio.comchemicalbook.com

This semi-synthetic approach can achieve high bioconversion rates, with laboratory-scale fermentations reporting up to 100% conversion of disodium cis-epoxysuccinate to tartaric acid. niranbio.com This method offers the advantage of producing a high-purity product. niranbio.com

Industrial-Scale Production and Process Optimization

The industrial production of this compound primarily relies on chemical synthesis and, increasingly, on biocatalytic and semi-synthetic methods. niranbio.com

Chemical Synthesis: A prevalent chemical synthesis method involves the oxidation of maleic anhydride. niranbio.com Using hydrogen peroxide as the oxidant and tungstic acid as the catalyst, maleic anhydride is converted to epoxy succinic acid, which is subsequently hydrolyzed to tartaric acid. niranbio.com Another route involves the oxidation of benzene or naphthalene (B1677914) to yield maleic acid and fumaric acid, which are then reacted with hydrogen peroxide to produce this compound. niranbio.com

Process Optimization for Biocatalytic Routes: For industrial-scale biocatalytic production, process optimization is critical. researchgate.net Studies have focused on improving the catalytic efficiency of CESH. For example, using a heterogeneous substrate system composed of both sodium-type and calcium-type cis-epoxysuccinate was shown to significantly improve the catalytic efficiency of an engineered E. coli expressing CESH. researchgate.net Scale-up tests in large stirred tank reactors (e.g., 15 m³) have demonstrated the potential of such optimized processes for industrial production of L-(+)-tartaric acid. researchgate.net

Continuous bioconversion processes using immobilized cells have also been a key area of optimization to enhance productivity and catalyst stability. mdpi.com The choice of substrate composition and the use of fed-batch strategies are crucial factors in maximizing the efficiency of industrial-scale bioconversions. researchgate.net

Extraction from By-products of Fermentation Processes

The primary industrial source for tartaric acid is the by-products generated during wine fermentation. rdd.edu.iqatamanchemicals.comchemcess.comwikipedia.org These residues, rich in potassium hydrogen tartrate (also known as cream of tartar), serve as the raw material for the production of L-(+)-tartaric acid, which can subsequently be used in processes to create the racemic this compound mixture. atamanchemicals.combritannica.com The main by-products utilized are argol, lees, and press cakes. atamanchemicals.comchemcess.com

Argol is the crystalline crust that forms inside wine vats during the second fermentation, while lees are the slimy sediments that settle at the bottom. atamanchemicals.comchemcess.com The concentration of potassium bitartrate (B1229483) varies significantly among these by-products, which directly impacts their value as a raw material.

Table 1: Potassium Bitartrate Content in Wine Fermentation By-products

| By-product | Potassium Bitartrate Content (%) |

| Tartar (Argol) | 80–90% |

| Dried Lees | 55–70% |

| Lees | 19–38% |

| Data sourced from Chemcess chemcess.com |

The extraction process, often referred to as the Scheele-Lowitz neutral process, begins with the purification and conversion of these tartrate-rich materials. chemcess.com The crude by-product is first ground and roasted at approximately 160°C to eliminate organic impurities that could impede subsequent filtration steps. chemcess.com

The core of the extraction involves a two-stage chemical conversion:

Precipitation of Calcium Tartrate: The roasted material is diluted with water and neutralized with calcium hydroxide. wikipedia.orgbritannica.com The addition of calcium chloride is common to enhance the reaction's efficiency, leading to the precipitation of calcium tartrate. chemcess.com The chemical reaction is as follows: 2 KHC₄H₄O₆ + Ca(OH)₂ + CaCl₂ → 2 CaC₄H₄O₆ + 2 KCl + 2 H₂O chemcess.com The resulting solid calcium tartrate is then separated from the liquid by filtration. chemcess.comatamankimya.com

Acidification to Tartaric Acid: The purified calcium tartrate is then treated with an aqueous solution of sulfuric acid. atamanchemicals.comwikipedia.org This step decomposes the calcium salt, yielding a solution of tartaric acid and insoluble calcium sulfate, which is removed by filtration. chemcess.com CaC₄H₄O₆ + H₂SO₄ → H₂C₄H₄O₆ + CaSO₄ chemcess.com

The final solution of tartaric acid is concentrated through vacuum evaporation, crystallized, and dried to produce the purified L-(+)-tartaric acid. chemcess.com To obtain this compound from this natural isomer, further chemical processing is required, such as boiling the L-(+)-tartaric acid with a sodium hydroxide solution, which promotes racemization. atamanchemicals.comorgsyn.org

Comparison of Yields and Efficiency Across Different Methods

The production of this compound can be achieved through various pathways, each with distinct yields and efficiencies. The methods range from the conversion of naturally sourced L-(+)-tartaric acid to fully synthetic routes.

Chemical Synthesis from Maleic Anhydride: A prominent commercial method for producing racemic (DL)-tartaric acid is the oxidation of maleic anhydride or maleic acid. britannica.comchemicalbook.com This process typically involves epoxidation with hydrogen peroxide, catalyzed by tungstate compounds, followed by hydrolysis of the resulting cis-epoxysuccinic acid. rdd.edu.iqwikipedia.org Research has shown that this method can be highly efficient. For instance, the oxidation of maleic acid with hydrogen peroxide in the presence of a tungsten catalyst has been reported to achieve a yield of 80% for pure this compound. pw.edu.pl Recent advancements using modified catalysts, such as SiO₂-modified WO₃-ZrO₂, have demonstrated improved catalytic activity and stability, leading to higher yields of this compound compared to traditional catalysts like sodium tungstate. researchgate.net

Conversion from L-(+)-Tartaric Acid: this compound can be produced by the racemization of L-(+)-tartaric acid obtained from fermentation by-products. One method involves boiling d-tartaric acid with a sodium hydroxide solution for several hours. orgsyn.org This process yields a mixture of this compound and meso-tartaric acid. The reported yield for the isolated this compound from this method is in the range of 29–33.4%. orgsyn.org

Semi-Synthetic and Fermentation Methods: Biosynthetic and semi-synthetic routes offer alternative pathways. The semi-synthetic method combines chemical synthesis with enzymatic transformation. For example, maleic acid is chemically converted to an epoxy intermediate, which is then hydrolyzed by enzymes to produce tartaric acid. ziochemical.com Laboratory studies using cis-epoxysuccinate hydrolase have shown a biotransformation rate of up to 100%. ziochemical.com However, direct fermentation methods that use microorganisms to produce tartaric acid from carbon sources like glucose often suffer from low yields, which has limited their industrial-scale application. chemicalbook.com

The following table summarizes the reported yields for various this compound synthesis methods.

Table 2: Comparison of Yields for this compound Synthesis Methods

| Synthesis Method | Starting Material | Catalyst/Reagent | Reported Yield (%) | Reference |

| Chemical Synthesis | Maleic Acid | Tungsten Catalyst / H₂O₂ | 80% | pw.edu.pl |

| Conversion (Racemization) | d-Tartaric Acid | Sodium Hydroxide | 29–33.4% | orgsyn.org |

| Chemical Synthesis | Maleic Anhydride | SiO₂-WO₃-ZrO₂ / H₂O₂ | High (surpasses Na₂WO₄) | researchgate.net |

| Semi-Synthetic (Lab Scale) | cis-Epoxy Sodium Succinate | Enzyme (Hydrolase) | ~100% (Biotransformation rate) | ziochemical.com |

| Chemical Synthesis | Maleic Anhydride | Hydroxychlorination | Low | chemicalbook.com |

Chemical Reactivity, Transformation Mechanisms, and Kinetics

Oxidation Reaction Mechanisms

The oxidation of DL-tartaric acid involves several pathways, leading to the formation of various smaller organic acids. The mechanisms and kinetics of these transformations are influenced by the choice of oxidizing agent and the reaction conditions.

HOOC-CH(OH)-CH(OH)-COOH + H₂O₂ → HOOC-C(OH)=C(OH)-COOH + 2 H₂O atamankimya.comsciencemadness.orgwikipedia.org

This reaction is part of an autocatalytic cycle where the presence of Fe(II) catalyzes the activation of dissolved oxygen, producing the hydrogen peroxide necessary for the oxidation. researchgate.net The process involves distinct initiation, propagation, and termination phases, with the propagation phase being a self-sustained chain reaction. researchgate.net

Dihydroxymaleic acid, the product of the initial oxidation of tartaric acid, can be further oxidized to form tartronic acid. smolecule.comatamankimya.comwikipedia.org This subsequent oxidation step can be achieved using nitric acid as the oxidizing agent. smolecule.comatamankimya.comwikipedia.org The non-volatile products of tartaric acid oxidation contain a dicarboxylic acid that can be isolated and identified as tartronic acid. rsc.org

The oxidation of this compound by water-soluble colloidal manganese dioxide (MnO₂) has been studied using conventional spectrophotometry. researchgate.netniscpr.res.in This reaction exhibits complex kinetics, including autocatalysis and dependence on acid concentration and surfactants. researchgate.netniscpr.res.in

The oxidation of this compound by colloidal MnO₂ is an autocatalytic process. researchgate.netniscpr.res.inscispace.com The autocatalyst is identified as manganese(II) (Mn(II)), which is a reduction product of the colloidal MnO₂. researchgate.net The reaction exhibits first-order kinetics with respect to both the oxidant, colloidal [MnO₂], and the substrate, [tartaric acid]. researchgate.netniscpr.res.in The kinetic data show an autocatalytic behavior attributed to the oxidation of Mn(II) on the MnO₂ surface. researchgate.net The addition of external Mn(II) has a complex effect on the reaction rate, causing an increase in the rate constant, although the exact dependence is difficult to predict due to its involvement in multiple reaction steps. researchgate.netniscpr.res.in

Table 1: Reaction Orders for the Oxidation of this compound by Colloidal MnO₂

| Reactant | Reaction Order | Citation |

|---|---|---|

| This compound | First-order | researchgate.net, niscpr.res.in |

| Colloidal MnO₂ | First-order | researchgate.net |

| H⁺ (Acid-dependent path) | Fractional | researchgate.net, niscpr.res.in |

The kinetics of the oxidation of this compound by colloidal MnO₂ reveal the existence of both acid-dependent and acid-independent reaction pathways. researchgate.netniscpr.res.inscispace.comresearchgate.net When the pseudo-first-order rate constant is plotted against the hydrogen ion concentration [H⁺], the resulting graph has a positive intercept on the y-axis, which confirms the presence of both reaction paths. niscpr.res.in For the acid-dependent path, the reaction shows a fractional order with respect to [H⁺]. researchgate.netniscpr.res.in The proposed mechanism involves the rapid adsorption of this compound and hydrogen ions onto the surface of the MnO₂ particles. niscpr.res.in This is followed by a rate-determining step involving a one-step, two-electron transfer. niscpr.res.in

The presence of surfactants significantly influences the kinetics of the oxidation of this compound by colloidal MnO₂. The effect varies depending on the type of surfactant used. researchgate.netniscpr.res.in

Anionic Surfactants: Anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), have been found to have no effect on the reaction rate. researchgate.netniscpr.res.in

Non-ionic Surfactants: Non-ionic surfactants, specifically Triton X-100, catalyze the reaction. researchgate.netniscpr.res.in This catalytic effect is explained by a model where the surfactant helps to bring the reactants into close proximity. researchgate.net

Cationic Surfactants: In the presence of cationic surfactants like cetyltrimethylammonium bromide (CTAB), experiments could not be conducted due to the precipitation of the colloidal MnO₂. researchgate.netniscpr.res.in

The catalytic effect of the non-ionic surfactant Triton X-100 has been successfully interpreted using a pseudo-phase model. researchgate.net

Table 2: Effect of Surfactants on the Oxidation of this compound by Colloidal MnO₂

| Surfactant Type | Example | Effect on Reaction Rate | Citation |

|---|---|---|---|

| Anionic | Sodium Dodecyl Sulfate (SDS) | No effect | researchgate.net, niscpr.res.in |

| Non-ionic | Triton X-100 | Catalytic | researchgate.net, niscpr.res.in |

| Cationic | Cetyltrimethylammonium Bromide (CTAB) | Precipitation of MnO₂ | researchgate.net, niscpr.res.in |

Kinetics of Oxidation by Potassium Permanganate (B83412)

The oxidation of this compound by potassium permanganate has been a subject of kinetic studies to understand the reaction mechanism, the influence of catalysts, and the determination of activation parameters.

In an acetic acid medium, the oxidation of this compound by potassium permanganate exhibits pseudo-first-order kinetics. researchgate.netresearchgate.net This is established under conditions where the concentration of tartaric acid is significantly higher than that of potassium permanganate. researchgate.netresearchgate.net The reaction is first order with respect to both the permanganate ion and this compound in the initial stages. researchgate.netresearchgate.net

The activation parameters for this reaction have been determined. In the absence of a catalyst, the activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide insight into the transition state of the reaction. researchgate.net The values indicate the energy barrier and the degree of order in the transition state. researchgate.net The reaction is catalyzed by H+ ions, and the rate is independent of the initial concentration of Ce(III) ions when cerium(IV) is used as the oxidant. cdnsciencepub.com A proposed mechanism involves the formation of a Ce(IV)-tartaric acid complex, which then undergoes a rate-determining disproportionation assisted by a proton. cdnsciencepub.com

Table 1: Activation Parameters for the Oxidation of this compound by Potassium Permanganate

| Condition | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) | ΔG‡ (kJ/mol) |

|---|---|---|---|---|

| In absence of TX-100 | 54.346 | 51.885 | -64.267 | 70.972 |

| In presence of TX-100 | 33.671 | 31.210 | -130.538 | 69.979 |

Data sourced from Hassan et al. (2012) researchgate.net

The presence of surfactants, such as the non-ionic surfactant TX-100, can catalyze the oxidation of this compound by potassium permanganate. researchgate.netresearchgate.net This catalytic effect is explained by the pseudo-phase model, which treats the micellar and aqueous phases as distinct regions where the reaction can occur. researchgate.netresearchgate.netdergipark.org.tr The model posits that the reactants partition between the bulk aqueous solution and the micellar phase, with the reaction taking place in both phases. dergipark.org.tr

The rate of the reaction increases with the concentration of the surfactant, indicating that the surfactant micelles provide a favorable environment for the reaction. researchgate.net The binding constants of the reactants to the micelles can be calculated using this model, providing a quantitative measure of the interaction between the reactants and the micellar aggregates. researchgate.netui.ac.id The pseudo-phase model has been successfully applied to explain the influence of micelles on the rates of various reactions. researchgate.netdergipark.org.tr

Degradation via Fenton and Fenton-like Systems

The degradation of this compound can be achieved through advanced oxidation processes such as the Fenton and Fenton-like systems. medcraveonline.comomu.edu.tr The Fenton reaction involves the use of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. omu.edu.trresearchgate.net

The autoxidation of tartaric acid in the presence of Fe(II) at low pH demonstrates autocatalytic behavior, characterized by distinct initiation, propagation, and termination phases. researchgate.netacs.orgaip.org The process is initiated by the activation of oxygen, leading to the formation of hydrogen peroxide. researchgate.netacs.org This is followed by the Fenton reaction, where Fe(II) reacts with the generated H₂O₂ to produce hydroxyl radicals that oxidize the tartaric acid. acs.orgaip.org A key feature of this process is the regeneration of H₂O₂ during the propagation phase, creating a self-sustaining chain reaction. researchgate.netacs.org The pH of the solution plays a crucial role; as the pH increases, the initiation phase accelerates, but the propagation phase shortens. researchgate.netacs.org Fenton-like reactions, which can involve other iron species or occur under different conditions, also contribute to the degradation, often through a cyclic mechanism involving the regeneration of Fe²⁺. omu.edu.tr

Intermolecular Reactions and Decomposition

Esterification and Anhydride (B1165640) Formation Mechanisms

This compound can undergo intermolecular reactions, primarily esterification and anhydride formation. Studies have shown that solid this compound is not entirely pure and contains oligomers formed through esterification. mdpi.com This suggests that even at low temperatures, esterification can occur, leading to the formation of ester bonds between tartaric acid molecules. mdpi.com The presence of water can influence this equilibrium, with excess water favoring the hydrolysis of these ester bonds. mdpi.com

The formation of anhydrides from tartaric acid is another significant reaction pathway. mdpi.com This process can be a part of the decomposition mechanism, particularly at elevated temperatures. mdpi.com For instance, the synthesis of dibenzoyl-L-tartaric acid involves the initial formation of L-dibenzoyl tartaric anhydride from L-tartaric acid and benzoyl chloride, which is then hydrolyzed to the final product. chemicalbook.com It has been suggested that racemic this compound might be more susceptible to intramolecular anhydride formation, which could limit the availability of carboxylic acid groups for other reactions like polymerization. pnas.org

Thermal Decomposition Pathways and Structural Alterations

The thermal decomposition of this compound involves complex structural alterations. mdpi.comccsenet.org Studies using techniques like thermogravimetry (TGA) and differential scanning calorimetry (DSC) have revealed that both anhydrous and hydrated forms of this compound decompose before melting. mdpi.com Significant mass loss occurs in the same temperature range as the peak often attributed to melting, indicating that fluidization happens concurrently with severe decomposition. mdpi.com

The decomposition process is initiated at relatively low temperatures and is more pronounced for the hydrated form. mdpi.com Up to 75°C, esterification is a dominant decomposition pathway. mdpi.com At higher temperatures, this trend appears to reverse, possibly due to an increase in water and a decrease in carboxylic acid groups resulting from anhydride formation. mdpi.com The thermal decomposition of L- and D-tartaric acid has been observed to start around 443 K (170°C). ccsenet.orgresearchgate.net The decomposition products likely include evolved gases such as water and carbon monoxide. ccsenet.orgresearchgate.net Hydroxyl-containing diacids like tartaric acid primarily undergo dehydration as a decomposition pathway. tandfonline.com

Complexation Chemistry and Coordination Compound Formation

This compound, a racemic mixture of D-(-)- and L-(+)-tartaric acid, is a versatile organic compound capable of forming coordination complexes with a wide array of metal ions. chemicalbook.com Its structure, featuring two carboxylic acid groups and two hydroxyl groups, allows it to act as a polydentate ligand, binding to metal centers through multiple coordination sites. rsc.orgformulationbio.com This chelating ability is fundamental to its use in various industrial and laboratory applications, from cleaning metal surfaces to facilitating chemical syntheses. atamanchemicals.comgreenchemintl.com The stereochemistry of the tartaric acid molecule, with its two chiral centers, adds a layer of complexity and specificity to its coordination behavior. chemicalbook.com

This compound readily forms stable chelate complexes with numerous metal ions, preventing their precipitation or modifying their reactivity. food-ingredient.net The coordination typically involves the carboxylate and α-hydroxyl groups.

Copper(II): The chelation of Copper(II) by tartrate is a classic example, famously utilized in Fehling's solution to keep Cu(II) ions in an alkaline solution. atamanchemicals.com The tartrate ligand binds to the copper ions, preventing the formation of insoluble copper hydroxide (B78521). atamanchemicals.com In alkaline environments, the tartrate anion can act as a bidentate ligand, forming chelate rings with Cu(II) ions. researchgate.net Studies on related systems show that Cu(II) has a strong tendency to form dimeric complexes with tartaric acid. mdpi.com

Zirconium(IV): Zirconium(IV) ions form complex species with this compound in aqueous solutions. researchgate.netbutlerov.com The interaction is strong, leading to the formation of various mononuclear and polynuclear complexes, including tetrameric structures. researchgate.netbutlerov.com The specific nature of the complexes formed is highly dependent on the pH and the metal-to-ligand ratio. pageplace.de

Vanadium(IV/V): Both Vanadium(IV) and Vanadium(V) form complexes with this compound. The complexation is pH-dependent. rsc.org For Vanadium(IV), studies have confirmed the existence of 2:2 dimeric anionic complexes in solution, where two tartaric acid ligands coordinate to each vanadium atom in a bidentate manner. scielo.brresearchgate.net With Vanadium(V), spectroscopic studies have identified the formation of both 1:1 and 1:2 (metal:ligand) complexes. scielo.brresearchgate.net

Cobalt(II): Cobalt(II) also forms coordination polymers and discrete complexes with tartrate. semanticscholar.orgresearchgate.net Depending on the synthesis method, various structures can be obtained. semanticscholar.org In aqueous solutions, Co(II) can form monomeric complexes. mdpi.com The tartrate anion can act as a bidentate ligand, forming chelates in alkaline solutions. researchgate.net Structural analysis of a 2D coordination polymer revealed both tetradentate and hexadentate coordination modes for the tartrate ions, bridging multiple cobalt centers. semanticscholar.org

The stoichiometry and stability of metal-tartrate complexes are crucial parameters that dictate their formation and behavior in solution. These are typically determined through methods like potentiometric titration and spectroscopic analysis. researchgate.netbutlerov.comnih.gov

Studies on the Zirconium(IV)-DL-tartaric acid system have identified various complex species depending on the metal-to-ligand ratio. researchgate.netbutlerov.com At a 1:1 ratio, a mononuclear species, ZrHTart⁺, is initially formed, which then tetramerizes into Zr₄Tart₄⁰. researchgate.netbutlerov.com Further deprotonation leads to other tetranuclear particles. researchgate.netbutlerov.com

For Vanadium, different stoichiometries have been observed for its two common oxidation states. Vanadium(IV) forms a dinuclear 2:2 complex, [V₂O₂(tart)₂]⁴⁻. rsc.org Vanadium(V) complexation is more varied, with evidence for a weak 2:1 complex at acidic pH, as well as more stable 1:1 and 1:2 complexes. scielo.br

The stability of these complexes is quantified by their stability constants (log β). Higher values indicate greater stability. While specific stability constants for many DL-tartrate complexes are dispersed throughout the literature, data from related systems provide insight. For instance, comparing titanium(IV) tartrates and citrates revealed that the tartrate complexes are generally more stable. researchgate.net

Below is a table summarizing the stoichiometry of various metal-tartrate complexes.

| Metal Ion | Isomer | Stoichiometry (Metal:Ligand) | Complex Species Example | Reference |

|---|---|---|---|---|

| Copper(II) | L-Tartaric Acid | 2:2 | Cu₂Tar₂(OH)₂ | mdpi.com |

| Zirconium(IV) | This compound | 1:1 | ZrHTart⁺ | researchgate.netbutlerov.com |

| Zirconium(IV) | This compound | 4:4 | Zr₄Tart₄⁰ | researchgate.netbutlerov.com |

| Vanadium(IV) | This compound | 2:2 | [V₂O₂(tart)₂]⁴⁻ | rsc.orgscielo.br |

| Vanadium(V) | L-Tartaric Acid | 1:1 and 1:2 | - | scielo.brresearchgate.net |

| Cobalt(II) | L-Tartaric Acid | 1:1 | CoTar | mdpi.com |

| Cobalt(II) | L-Tartaric Acid | 1:2 | CoTar₂ | mdpi.comnih.gov |

The stereochemistry of tartaric acid plays a significant role in the structure and stability of its metal complexes. mdpi.comnumberanalytics.com The use of the racemic mixture (this compound) versus the pure enantiomers (D- or L-tartaric acid) can lead to the formation of different complex structures with varying stabilities. researchgate.netscielo.br

In the complexation of Vanadium, a notable stereochemical effect is observed. The 1:2 complex formed between V(V) and the enantiomerically pure L-tartrate was found to be less stable than the complex formed with the racemic DL-tartrate. scielo.brresearchgate.net Similarly, the 2:2 complex with V(IV) was more stable with the DL-ligand than with the L-ligand at neutral pH. scielo.br

A detailed study on Zirconium(IV) complexation directly compared the systems with d-tartaric acid and this compound. researchgate.netbutlerov.com It was found that in the medium of racemic tartrate, stereoselective formation of certain diastereomers occurs. researchgate.netbutlerov.com Specifically, forms such as ddd- and lll-Zr(H₂Tart)₂(HTart)³⁻ were identified, indicating a preference for the metal center to coordinate with tartrate molecules of the same chirality. researchgate.netbutlerov.com

Conversely, for Copper(II) in alkaline solutions, studies have shown that there are no significant differences in the complexation level between L-tartrate and DL-tartrate, although their spectral characteristics differ. lmaleidykla.lt

This diastereoselective complex formation is a critical concept where the chirality of the ligand influences the stereochemical outcome at the metal center, a principle that is foundational to asymmetric catalysis. numberanalytics.comunifr.ch

Advanced Applications in Chemical Synthesis and Catalysis

Chiral Auxiliaries and Resolving Agents

The foundational principles of stereochemistry, laid by Louis Pasteur's historic separation of tartaric acid enantiomers, underscore the significance of this compound in resolving racemic mixtures. pressbooks.pubwikipedia.org A racemic mixture contains equal amounts of two enantiomers, which are non-superimposable mirror images of each other. pressbooks.pub The process of separating these enantiomers is known as resolution. pbworks.com

Enantioresolution of Racemic Mixtures (e.g., Amines, Phosphonium Salts)

DL-Tartaric acid is widely employed as a chiral resolving agent, a process that involves reacting a racemic mixture with an enantiomerically pure form of the acid. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. pbworks.com Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation through methods like fractional crystallization. pbworks.comcore.ac.uk

A classic example is the resolution of racemic amines. pbworks.com When a racemic amine is treated with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid), two diastereomeric salts are formed. pbworks.comlibretexts.org Due to their differing solubilities in a given solvent, one diastereomer will crystallize out of the solution while the other remains dissolved. rsc.org The crystallized salt can then be isolated, and the pure enantiomer of the amine can be regenerated by treatment with a base. pbworks.com This method has been successfully applied to resolve various amines, including α-methylbenzylamine. pbworks.com

Similarly, tartaric acid and its derivatives, like O,O′-dibenzoyl-l-tartaric anhydride (B1165640) (d-Bz-L-TA), have been used to resolve racemic α-hydroxyphosphonates and aminophosphonates. acs.org The reaction of a racemic α-hydroxyphosphonate with d-Bz-L-TA in the presence of a catalyst like bismuth triflate yields two diastereomeric esters, which can be separated by column chromatography. acs.org Subsequent hydrolysis of the separated esters affords the individual optically active α-hydroxyphosphonates. acs.org

| Racemic Mixture | Resolving Agent | Separation Method | Outcome |

| Amines (e.g., α-methylbenzylamine) | L-(+)-Tartaric acid | Fractional Crystallization | Separation of R and S enantiomers |

| α-Hydroxyphosphonates | O,O′-dibenzoyl-l-tartaric anhydride | Column Chromatography | Isolation of optically active phosphonates |

| Penicillamine | L-Tartaric acid | Thin-Layer Chromatography (TLC) | Enantiomeric resolution |

This table summarizes the use of tartaric acid and its derivatives in the resolution of different racemic mixtures.

Application in Stereoselective Synthesis of Bioactive Molecules

Beyond resolution, tartaric acid serves as a chiral auxiliary and a key starting material in the stereoselective synthesis of a wide array of bioactive molecules. nih.govmdpi.com By incorporating the tartaric acid framework into a synthetic route, chemists can control the stereochemistry of the target molecule, which is often crucial for its biological activity. nih.gov

One common strategy involves using tartaric acid-derived synthons to introduce specific stereocenters into a molecule. nih.gov For instance, the 1,2-diol unit present in many biologically active compounds can be controllably introduced using a tartrate-derived building block. nih.gov This approach ensures the unambiguous setting of two stereocenters in the target molecule. nih.gov This methodology has been instrumental in the synthesis of various natural products. nih.gov

Determination of Absolute Configuration of Chiral Compounds

The known absolute configuration of tartaric acid provides a reference point for determining the absolute configuration of other chiral molecules. ias.ac.in This was famously established by Bijvoet in 1951 using X-ray crystallography on its sodium rubidium salt. ias.ac.in By chemically correlating a new chiral compound to a known configuration of tartaric acid, its absolute stereochemistry can be elucidated. nih.govias.ac.in This is particularly useful for complex molecules like sugars and other polyhydroxy compounds, which can often be chemically broken down into fragments related to tartaric acid isomers. ias.ac.in

Stereoselective Synthesis of Topologically Chiral Catenanes

A more advanced and recent application of tartaric acid-derived auxiliaries is in the stereoselective synthesis of topologically chiral catenanes. nih.govresearchgate.net Catenanes are molecules composed of two or more interlocked rings. nih.gov If the individual rings lack bilateral symmetry, the resulting catenane can exist as non-superimposable mirror images, a property known as topological chirality. nih.gov

Researchers have developed methods that utilize a readily available chiral source, such as derivatives of tartaric acid, to guide the stereoselective formation of these intricate molecular architectures. nih.gov This auxiliary-based approach allows for the synthesis of enantioenriched catenanes, overcoming the previous limitation of relying on challenging separation techniques like chiral chromatography. nih.govresearchgate.net

Chiral Ligands and Catalysts in Asymmetric Transformations

The utility of tartaric acid extends to the field of asymmetric catalysis, where it serves as a precursor for the synthesis of chiral ligands. nih.govresearchgate.net These ligands, when complexed with a metal center, can catalyze a wide range of chemical reactions to produce a desired enantiomer of a product with high selectivity.

Development of Chiral Ligands for Metal-Catalyzed Reactions

The diol and dicarboxylate functionalities of tartaric acid provide convenient handles for chemical modification, leading to a diverse library of chiral ligands. unl.ptatamanchemicals.com A prominent class of ligands derived from tartaric acid are TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). nih.gov These have been extensively investigated and applied in various metal-catalyzed reactions. nih.gov

Another example includes the synthesis of novel C2-symmetric bis(oxazolines) from tartaric acid. unl.pt These ligands have been applied in copper-catalyzed conjugate addition reactions, demonstrating the influence of the tartrate-derived backbone on the enantioselectivity of the transformation. unl.pt The derivatization of tartaric acid's hydroxyl groups can produce cyclic phosphites, while modification of the carboxyl groups can lead to the formation of TADDOLs used as O/S or N/S copper chelates, phosphites, amidites, or phosphinates. unl.pt

The development of these tartaric acid-derived ligands has been crucial for advancing asymmetric catalysis, providing efficient and selective methods for the synthesis of chiral molecules. nih.govunl.pt

| Ligand Class | Derived From | Application |

| TADDOLs | Tartaric Acid | Metal-catalyzed reactions |

| Bis(oxazolines) | Tartaric Acid | Copper-catalyzed conjugate addition |

| Cyclic Phosphites | Tartaric Acid | Metal-catalyzed reactions |

This table highlights some of the important classes of chiral ligands derived from tartaric acid and their applications.

Role in Asymmetric Organocatalysis

This compound and its derivatives have emerged as valuable and economically viable chiral building blocks in the field of asymmetric organocatalysis. researchgate.net Although its application in producing chiral ligands for metal-catalyzed reactions has been more extensively studied, its potential to furnish novel organocatalysts is significant and has led to impressive results. researchgate.netresearchgate.net As a readily modifiable chiral compound, tartaric acid can be utilized to create catalysts that operate through different activation modes, primarily as Brønsted acidic catalysts or as hydrogen-bonding donors. researchgate.netacademie-sciences.fr

The inherent chirality of the tartaric acid scaffold provides the primary source of stereochemical information, which is crucial for inducing enantioselectivity in chemical transformations. mdpi.com Organocatalysts derived from tartaric acid avoid the use of metals, aligning with the principles of green chemistry. nih.gov For instance, chiral phosphoric acids derived from L-tartaric acid have been successfully synthesized and employed in stereoselective Biginelli-like reactions, demonstrating the utility of this scaffold in creating effective Brønsted acid catalysts. nih.gov Furthermore, tartaric acid-derived secondary amines have shown promise in promoting reactions via iminium activation, such as the Diels-Alder reaction. mdpi.com While not yet as ubiquitous as catalysts derived from amino acids or BINOL, the accessibility of both enantiomers of tartaric acid and its derivatives like TADDOLs (tetraaryl-2,2-dimethyl-1,3-dioxolan-4,5-dimethanols) underscores their potential for the development of powerful and versatile asymmetric organocatalysts. mdpi.com

Specific Catalytic Systems (e.g., Molybdenum-Catalyzed Deoxydehydration)

This compound and its esters serve as important substrates in specific catalytic systems, notably in molybdenum-catalyzed deoxydehydration (DODH) reactions. This process is a key transformation for converting biomass-derived polyols into valuable alkenes. nsf.govfrontiersin.org The catalytic cycle typically involves the conversion of a vicinal diol, such as the one present in tartaric acid, into an alkene, effectively removing two hydroxyl groups. nsf.gov

Molybdenum complexes have proven to be effective catalysts for this transformation. For example, a single-site molybdenum catalyst featuring an 8-hydroxyquinoline (B1678124) (8-HQ) ligand has been successfully used for the didehydroxylation of tartaric acid and its derivatives to produce fumarate, a valuable platform chemical. frontiersin.org In one study, the Mo-8-HQ catalyst demonstrated significant activity in converting dibenzoyl-L-tartaric acid (DBTA) to dibenzoyl fumaric acid (DBFA) in 1-butanol (B46404) at 155 °C. frontiersin.org The performance of such catalysts can be compared to other molybdenum precursors like MoO₂(acac)₂. frontiersin.org While substrates like R,R-dimethyltartrate have been tested in these systems, yields can vary, indicating that catalyst and substrate optimization is crucial for achieving high efficiency. scielo.br The development of well-defined mononuclear active sites in molybdenum catalysts is a key area of research aimed at creating more active and selective systems for these important chemical transformations. frontiersin.org

Table 1: Performance of Molybdenum Catalysts in Deoxydehydration of Tartaric Acid Derivatives

| Catalyst | Substrate | Product | Temperature (°C) | Yield/Conversion | Source(s) |

| Mo-8-HQ (10 mol% Mo) | Dibenzoyl-L-tartaric acid (DBTA) | Dibenzoyl fumaric acid (DBFA) | 155 | High conversion | frontiersin.org |

| MoO₂(acac)₂ (10 mol% Mo) | Tartaric acid | Fumaric acid | 160 | Moderate conversion | frontiersin.org |

| Molybdenum complex | R,R-dimethyltartrate | Dimethyl maleate/fumarate | Not specified | 11% yield | scielo.br |

Design and Application of Zirconium-Based Coordination Polymers as Catalysts

The design of chiral coordination polymers using tartaric acid as a building block has led to the development of novel heterogeneous catalysts. Zirconium-based coordination polymers, in particular, have been synthesized using chiral ligands derived from natural products like L-tartaric acid. researchgate.net These materials are created through the reaction of a zirconium source, such as zirconium oxychloride, with the chiral ligand. nih.govresearchgate.net The resulting polymers exhibit distinct structural and textural properties that are dependent on the specific ligand, the synthesis procedure, and the metal-to-ligand ratio. researchgate.net

These zirconium-tartrate coordination polymers have been successfully employed as catalysts in asymmetric synthesis. A notable application is in the cyanosilylation of aldehydes, such as benzaldehyde, with trimethylsilyl (B98337) cyanide. researchgate.net This reaction is significant as it produces cyanohydrins, which are crucial precursors for high-value fine chemicals and pharmaceuticals. researchgate.netacs.org The performance of these tartaric acid-based zirconium catalysts has been compared with other well-known metal-organic frameworks like UiO-66, showing them to be highly active and capable of providing remarkable enantioselectivity under specific reaction conditions. researchgate.net The ability to reuse these solid catalysts is another key advantage, positioning them as a promising platform for developing sustainable catalytic processes.

Tartaric Acid Amides and Imides as Catalysts in Stereoselective Reactions

Tartaric acid amides and imides are a class of derivatives that have found significant utility as catalysts and catalyst-complexing agents in stereoselective synthesis. researchgate.net These compounds can be synthesized through various methods, including the direct condensation of tartaric acid with amines, which can be facilitated by microwave activation. academie-sciences.fr The resulting tartramides, particularly those derived from functionalized amines, can act as multidentate ligands for complexing metallic cations. academie-sciences.fr

The catalytic applications of these derivatives are diverse. They have been utilized as catalysts in stereoselective reactions, as agents for the resolution of racemic mixtures, and as monomers for creating polymeric catalysts for stereospecific processes. researchgate.net For example, a library of chiral guanidines, which are derivatives of amides, has been developed from diethyl L-tartrate. These guanidine (B92328) catalysts have demonstrated remarkable efficiency and excellent enantioselectivity in the α-hydroxylation of β-dicarbonyl compounds. acs.org The rigid heterocyclic ring and stereogenic centers of tartrimides make them excellent chiral starting materials for asymmetric synthesis, leading to valuable chiral ligands and intermediates. researchgate.net The stereoselectivity of reactions involving these derivatives can be influenced by the structure of the amide or imide, making them tunable components in catalyst design. researchgate.net

Chiral-Induced Spin Selectivity (CISS) Effect in Electrocatalysis (e.g., Urea (B33335) Oxidation Reaction)

The Chiral-Induced Spin Selectivity (CISS) effect, a phenomenon where chiral molecules act as spin filters for electrons, has been harnessed to enhance the efficiency of electrocatalytic reactions. rsc.orgnih.govacs.org this compound plays a crucial role in this advanced application by imparting chirality to electrocatalyst materials. rsc.org